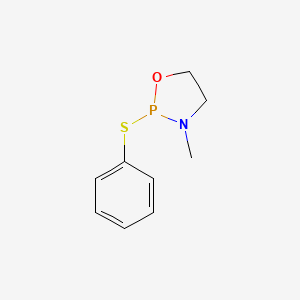
3-Methyl-2-(phenylsulfanyl)-1,3,2-oxazaphospholidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-(phenylsulfanyl)-1,3,2-oxazaphospholidine is an organophosphorus compound that features a unique oxazaphospholidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(phenylsulfanyl)-1,3,2-oxazaphospholidine typically involves the reaction of a phosphine with an appropriate oxazaphospholidine precursor. The reaction conditions often require a controlled environment, such as an inert atmosphere and specific temperature ranges, to ensure the desired product is obtained with high purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(phenylsulfanyl)-1,3,2-oxazaphospholidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
3-Methyl-2-(phenylsulfanyl)-1,3,2-oxazaphospholidine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism by which 3-Methyl-2-(phenylsulfanyl)-1,3,2-oxazaphospholidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s oxazaphospholidine ring can interact with biological molecules, potentially inhibiting or modifying their activity. The exact pathways and targets are still under investigation, but its unique structure allows for diverse interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2-(phenylsulfanyl)butanoic acid
- 3-Methyl-2-[phenyl(phenylsulfanyl)methyl]butanal
Uniqueness
Compared to similar compounds, 3-Methyl-2-(phenylsulfanyl)-1,3,2-oxazaphospholidine stands out due to its oxazaphospholidine ring structure, which imparts unique chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
62785-48-2 |
|---|---|
Molecular Formula |
C9H12NOPS |
Molecular Weight |
213.24 g/mol |
IUPAC Name |
3-methyl-2-phenylsulfanyl-1,3,2-oxazaphospholidine |
InChI |
InChI=1S/C9H12NOPS/c1-10-7-8-11-12(10)13-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
LGGWPPRFCRKVCO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOP1SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















